molecular formula C8H8N4O2S B13660532 2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine

2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine

Cat. No.: B13660532
M. Wt: 224.24 g/mol
InChI Key: NOFMTAJZOHSUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine (CAS 1704739-05-8) is a high-purity chemical compound with a molecular formula of C8H8N4O2S and a molecular weight of 224.24 g/mol. This pyrimidine derivative is supplied for research purposes and must be stored sealed in a dry environment at room temperature. While specific biological data for this compound is limited, its molecular structure, which incorporates both a pyrimidine and a pyrazole ring, is of significant interest in medicinal and agrochemical research. Scientific literature indicates that compounds combining these heterocyclic systems are frequently investigated for their diverse biological activities. For instance, similar pyrazolylpyrimidine structures have been explored as potential fungicidal agents, with some derivatives showing activity against plant pathogens like Rhizoctonia solani by potentially inhibiting succinate dehydrogenase (SDH) . Furthermore, pyrazolylpyrimidine scaffolds are well-known in pharmaceutical research for their wide range of therapeutic properties, including antitumor, antiviral, and anti-inflammatory activities . This makes 2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine a valuable building block for researchers in drug discovery and agrochemical development. The methylsulfonyl group acts as a good leaving group, making the compound a versatile intermediate for further synthetic elaboration, such as in nucleophilic substitution reactions to create novel chemical libraries for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information.

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

2-methylsulfonyl-4-(1H-pyrazol-4-yl)pyrimidine

InChI

InChI=1S/C8H8N4O2S/c1-15(13,14)8-9-3-2-7(12-8)6-4-10-11-5-6/h2-5H,1H3,(H,10,11)

InChI Key

NOFMTAJZOHSUNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core with Methylsulfonyl Substitution

The pyrimidine scaffold bearing a methylsulfonyl substituent at the 2-position is typically prepared starting from methylthio-substituted precursors, which are subsequently oxidized to the sulfone.

  • Starting Material and Initial Steps :
    The synthesis often begins with 4-(methylthio)benzonitrile or 4-chloro-2-(methylthio)pyrimidine derivatives. For example, 4-(methylthio)benzonitrile undergoes a Pinner reaction, followed by amination, cyclization, and chlorination to yield 4,6-dichloro-2-(4-methylthio)phenyl)pyrimidine intermediates. These steps are well-documented in multi-step syntheses.

  • Oxidation to Methylsulfonyl :
    The methylthio group is oxidized to the methylsulfonyl group using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). This oxidation is typically performed in dichloromethane at 0 °C to room temperature, yielding the methylsulfonyl-substituted pyrimidine with good efficiency (up to 62% isolated yield).

  • Example Reaction Conditions :

    • Reactant: 2-(methylthio)pyrimidine derivative
    • Oxidant: m-CPBA (77% w/w)
    • Solvent: CH2Cl2
    • Temperature: 0 °C to room temperature
    • Reaction time: ~18 hours
    • Workup: Quenching with water, extraction, drying, and purification by flash chromatography.

Construction of the 1H-Pyrazol-4-yl Moiety

The 1H-pyrazol-4-yl fragment is introduced via coupling reactions or constructed through cyclization of hydrazone derivatives.

  • Pyrazole Synthesis via Sulfonylhydrazone Derivatives :
    A novel and efficient method involves the use of N-propargylic sulfonylhydrazone derivatives, which undergo Lewis base-catalyzed transformations involving allenic sulfonamide formation and a 1,3-sulfonyl shift to yield highly substituted 4-sulfonyl-1H-pyrazoles.

  • Key Steps :

    • Preparation of N-propargylic sulfonylhydrazones.
    • Lewis base catalysis to induce cyclization and sulfonyl migration.
    • Isolation of 4-sulfonyl-1H-pyrazole products with high substitution patterns.
  • Advantages :
    This method offers a facile route to the pyrazole ring with sulfonyl substitution, circumventing harsh conditions and allowing structural diversity.

Coupling of Pyrimidine and Pyrazole Units

The final assembly of 2-(methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine involves coupling the methylsulfonyl-substituted pyrimidine core with the pyrazolyl group.

  • Cross-Coupling Techniques :
    Suzuki-Miyaura cross-coupling is a preferred method, utilizing boronic acid pinacol esters of pyrazolyl derivatives and chloro-substituted pyrimidines in the presence of palladium catalysts.

  • Representative Procedure :

    • Reactants: 8-(1-methyl-1H-pyrazol-4-yl)-2-(methylthio)pyrido[3,4-d]pyrimidine and (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester.
    • Catalyst: Pd(dppf)Cl2·CH2Cl2
    • Base: Sodium carbonate (2 M aqueous)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: 65 °C
    • Reaction time: 18 hours
    • Workup: Extraction, washing, drying, concentration, and purification by flash chromatography.
    • Yield: Quantitative in some cases.
  • Oxidation Post-Coupling :
    The methylthio substituent on the pyrimidine is oxidized to methylsulfonyl after coupling, as described above, to yield the target compound.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Pinner reaction, amination, cyclization, chlorination 4-(Methylthio)benzonitrile Multi-step (Pinner, amination, cyclization, chlorination) 4,6-Dichloro-2-(4-methylthio)phenyl)pyrimidine Not specified
2 Oxidation 2-(Methylthio)pyrimidine derivative m-CPBA, CH2Cl2, 0 °C to rt, 18 h 2-(Methylsulfonyl)pyrimidine derivative 62
3 Lewis base-catalyzed cyclization N-propargylic sulfonylhydrazone derivatives Lewis base catalyst, mild conditions 4-Sulfonyl-1H-pyrazoles Not specified
4 Suzuki-Miyaura cross-coupling 8-(1-Methyl-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine and pyrazolyl boronic ester Pd(dppf)Cl2, Na2CO3, THF, 65 °C, 18 h Coupled pyrimidine-pyrazole intermediate Quantitative
5 Oxidation post-coupling Coupled methylthio intermediate m-CPBA, CH2Cl2, 0 °C to rt, 18 h 2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine 62

Additional Notes on Reaction Optimization and Characterization

  • Bases and Solvents :
    Sodium hydride (NaH) and diisopropyl ethyl amine are commonly used bases in arylation and coupling steps. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol are typical solvents depending on the step.

  • Oxidizing Agents :
    Oxone and m-CPBA are effective oxidants for converting methylthio to methylsulfonyl groups, with oxone used in aqueous methanol mixtures and m-CPBA in dichloromethane.

  • Purification :
    Flash column chromatography using gradients of ethyl acetate, methanol, and cyclohexane is standard for isolating pure products. Additional purification with strong cation exchange (SCX) cartridges may be employed.

  • Characterization : Compounds are characterized by 1H NMR (500 MHz), high-resolution mass spectrometry (HRMS), and HPLC to confirm purity (>95%) and structure.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The methylsulfonyl group at position 2 of the pyrimidine ring serves as a reactive site for nucleophilic displacement. This reaction is critical for introducing functional groups or modifying pharmacological properties.

Key Examples:

Reaction ConditionsReagents/SubstratesProduct/OutcomeSource
Displacement with aminesCs₂CO₃, DMSO, 100°CSubstitution of methylsulfonyl with aniline derivatives (e.g., 24a )
AlkoxylationAlkoxides (e.g., methoxide)Formation of 4-chloro-6-methoxy derivatives (e.g., 12 , 13 )
  • Mechanism : The electron-withdrawing sulfonyl group activates the pyrimidine ring for nucleophilic aromatic substitution, enabling displacement with amines, alkoxides, or thiols.

  • Example Reaction :

    2-(Methylsulfonyl)pyrimidine+R-NH2Cs2CO3,DMSO2-(R-amino)pyrimidine+CH3SO2\text{2-(Methylsulfonyl)pyrimidine} + \text{R-NH}_2 \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMSO}} \text{2-(R-amino)pyrimidine} + \text{CH}_3\text{SO}_2^-

Electrophilic Substitution at the Pyrazole Ring

The pyrazole moiety undergoes regioselective electrophilic substitution, particularly at positions 3 and 5, influenced by the electron-donating/withdrawing effects of adjacent groups.

Observed Transformations:

  • Nitration : Introduces nitro groups at position 3 under acidic conditions.

  • Halogenation : Chlorination or bromination occurs at position 5 using halogenating agents (e.g., NCS or NBS).

Example from Literature:

Condensation of the pyrazole with sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate (2 ) and heterocyclic amines yields fused pyrazolo[1,5-a]pyrimidines (5a–d ) via electrophilic cyclization .

Cross-Coupling Reactions

The pyrimidine ring participates in transition-metal-catalyzed cross-coupling reactions when functionalized with halogens (e.g., chloro or bromo groups).

Representative Data:

Reaction TypeCatalysts/ConditionsProductsSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxaneBiaryl derivatives (e.g., 59 , 60 )
Buchwald–HartwigPd₂(dba)₃, XantphosAminated pyrimidines (e.g., 61 , 62 )
  • Application : Used to append aryl or heteroaryl groups to the pyrimidine core.

Oxidation/Reduction:

  • Oxidation : Methylthio groups (precursors to methylsulfonyl) are oxidized to sulfones using m-CPBA (meta-chloroperbenzoic acid) .

  • Reduction : Limited data exist for sulfone reduction, but analogous systems suggest possible thiomethyl formation under reductive conditions.

Cyclization Reactions:

Reaction with hydrazine derivatives forms fused heterocycles. For example:

  • Hydrazinolysis of intermediates yields 1,3,4-oxadiazoles (7a–7f ) linked to pyrazole .

Molecular Interactions and Binding Studies

Docking studies reveal that the methylsulfonyl group enhances binding affinity to enzyme active sites (e.g., COX-2 and CDK4/6) by forming hydrogen bonds with catalytic residues .

Selectivity Data:

TargetInhibition (IC₅₀)Selectivity Over CDK2Source
MPS1 Kinase2–10 nM>500-fold
FLT3<10 nMN/A

Scientific Research Applications

2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological targets, and activities of 2-(methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine and related compounds:

Compound Name Core Structure Key Substituents Biological Target Activity/Application Reference
2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine Pyrimidine -SO₂CH₃ at C2, pyrazol-4-yl at C4 Kinases (hypothesized) Under investigation
2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine Pyrimidine -SCH₃ at C2, pyrazol-4-yl at C4 N/A Synthetic intermediate
GDC-0941 (dimethanesulfonate) Thieno[3,2-d]pyrimidine -SO₂CH₃-piperazine, morpholine, indazole PI3Kα Anticancer (clinical trials)
4-(1H-Pyrazol-4-yl)-7-SEM-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine SEM-protected N7, pyrazol-4-yl at C4 JAK kinases Intermediate for JAK inhibitors
5-Bromo-2-(methylsulfonyl)-4-(tributylstannyl)pyrimidine Pyrimidine -SO₂CH₃ at C2, Br at C5, SnBu₃ at C4 N/A Cross-coupling reagent

Key Observations:

Electronic Effects : The methylsulfonyl group in the target compound enhances electrophilicity at C2 compared to the methylthio analog, favoring nucleophilic substitution reactions. This property is critical for covalent binding to kinase active sites .

Biological Activity: GDC-0941 demonstrates nanomolar inhibition of PI3Kα (IC₅₀ = 3 nM), attributed to its extended planar structure and sulfonyl-piperazine substituent. The target compound’s simpler pyrimidine core may limit potency but offers modularity for derivatization .

Crystallographic and Conformational Insights

  • Planarity : The pyrimidine-pyrazole core in 2-(methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine adopts a near-planar conformation (dihedral angle = 6.4°), similar to its methylthio analog. This geometry is optimal for intercalating into kinase ATP-binding pockets .
  • Hydrogen Bonding : The methylsulfonyl group participates in intermolecular hydrogen bonds, enhancing crystal packing stability. In contrast, GDC-0941’s morpholine and indazole groups form additional H-bonds with PI3Kα residues (e.g., Val851), explaining its superior activity .

Research Findings and Implications

Kinase Inhibition Potential: The target compound’s sulfonyl group and planar core align with features of known kinase inhibitors (e.g., JAK, PI3K). However, its smaller size may limit target engagement compared to bulkier analogs like GDC-0941.

Metabolic Stability : Methylsulfonyl groups resist oxidative metabolism better than methylthio groups, suggesting improved pharmacokinetics .

Versatility : The compound’s structure allows for diversification at C4 (pyrazole) and C2 (sulfonyl), enabling optimization for selectivity and potency.

Biological Activity

2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclooxygenase-2 (COX-2) and its implications in anti-inflammatory and anticancer therapies. This article synthesizes findings from various studies to outline the biological activity of this compound, including its mechanisms of action, efficacy, and safety profiles.

The compound's biological activity is primarily attributed to its ability to selectively inhibit the COX-2 enzyme, which is involved in the inflammatory process. Inhibition of COX-2 has been associated with reduced inflammation and pain, making it a target for analgesic and anti-inflammatory drugs. Studies have shown that 2-(methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine exhibits moderate to high selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vitro Studies

In vitro assays have demonstrated that 2-(methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine effectively inhibits COX-2 activity. For instance, a study reported an IC50 value of 0.034 to 0.052 µM for COX-2 inhibition, indicating potent activity compared to standard drugs like celecoxib . The compound's selectivity index (SI) was also noted to be significantly higher than that of other tested compounds, highlighting its potential as a safer alternative .

In Vivo Studies

In vivo studies utilizing models such as carrageenan-induced paw edema in rats have shown that this compound exhibits significant anti-inflammatory effects. The edema inhibition percentage was reported at levels comparable to celecoxib, further supporting its therapeutic potential . Moreover, histopathological evaluations indicated minimal degenerative changes in vital organs, suggesting a favorable safety profile .

Anticancer Activity

Recent research has also explored the anticancer properties of 2-(methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine. The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cancer cell proliferation . Notably, compounds with similar structural motifs have shown promise in targeting cancer pathways effectively.

Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of 2-(methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine compared to other known inhibitors:

CompoundTargetIC50 (µM)Selectivity IndexObservations
2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidineCOX-20.034 - 0.052HighSignificant anti-inflammatory effects; low toxicity
CelecoxibCOX-2~0.5ModerateEstablished NSAID; gastrointestinal side effects
Other Pyrazole DerivativesVariousVariesLow to ModerateVariable efficacy; some with high ulcerogenic risk

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to 2-(methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine:

  • Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives exhibited superior anti-inflammatory activity with minimal ulcerogenic effects compared to traditional NSAIDs .
  • Cancer Treatment : Another investigation reported that pyrazole derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential role in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.